RF9 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RF9 hydrochloride is a potent and selective antagonist of the Neuropeptide FF receptor. It has been shown to have Ki values of 58 and 75 nM for hNPFF1R and hNPFF2R, respectively . This compound is primarily used in scientific research and is not intended for therapeutic purposes .
Preparation Methods
The synthesis of RF9 hydrochloride involves several steps. The compound is synthesized through a series of reactions that include the formation of peptide bonds and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, for research purposes.
Chemical Reactions Analysis
RF9 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RF9 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of Neuropeptide FF receptors.
Biology: It is used to investigate the role of Neuropeptide FF receptors in various biological processes.
Medicine: It is used in preclinical studies to understand its potential therapeutic effects.
Industry: It is used in the development of new drugs targeting Neuropeptide FF receptors
Mechanism of Action
RF9 hydrochloride exerts its effects by selectively binding to and antagonizing Neuropeptide FF receptors. This interaction blocks the physiological effects mediated by these receptors, such as the modulation of pain and opioid tolerance. The molecular targets involved include hNPFF1R and hNPFF2R .
Comparison with Similar Compounds
RF9 hydrochloride is unique in its high selectivity and potency for Neuropeptide FF receptors. Similar compounds include:
Neuropeptide AF: Another member of the RFamide family with similar receptor affinity.
Neuropeptide Y: A peptide that also interacts with G protein-coupled receptors but has different physiological roles.
FMRFamide: A peptide with a similar structure but different receptor targets.
This compound stands out due to its specific antagonistic activity and its ability to block opioid-induced hyperalgesia and tolerance .
Biological Activity
RF9 hydrochloride is a potent and selective antagonist of the neuropeptide FF (NPFF) receptors, specifically hNPFF1R and hNPFF2R. Its biological activity has garnered attention due to its implications in pain modulation and potential therapeutic applications in conditions associated with opioid use. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₁₃H₁₈ClN₃O₃S
- Molecular Weight : 319.82 g/mol
- Solubility : Soluble in water (20 mg/mL) .
RF9 acts as a selective antagonist at the NPFF receptors, with inhibition constants (Ki) of 58 nM for hNPFF1R and 75 nM for hNPFF2R . The blockade of these receptors is significant in modulating pain responses, particularly in contexts involving opioid-induced hyperalgesia.
In Vitro Studies
In vitro studies have demonstrated that RF9 at a concentration of 10 μM completely inhibits NPFF-induced neurite outgrowth in Neuro 2A cells, indicating its potential role in neuroprotection and neuronal growth modulation .
In Vivo Studies
In vivo experiments using rat models have shown that RF9 can prevent heroin-induced delayed hyperalgesia and tolerance when administered at a dose of 0.1 mg/kg subcutaneously. This effect is crucial as it suggests that RF9 may mitigate some adverse effects associated with opioid analgesics .
Summary of In Vivo Findings
Study | Dosage | Administration | Result |
---|---|---|---|
RF9 with heroin coadministration | 0.1 mg/kg | s.c. 30 min before heroin | Prevented heroin-induced hyperalgesia and tolerance |
RF9 alone | 10 μg | Infused | No significant change in mean arterial pressure (MAP) or heart rate |
RF9 + NPFF | - | Co-administration | Blocked MAP and heart rate increases induced by NPFF |
Opioid-Induced Hyperalgesia
A pivotal study published in Proceedings of the National Academy of Sciences highlighted the effectiveness of RF9 in completely blocking paradoxical opioid-induced hyperalgesia. This study underscores the potential application of RF9 in clinical settings where opioid use leads to increased pain sensitivity .
Pain Modulation Research
Research has explored the role of RF9 in modulating pain pathways, particularly focusing on its interaction with NPFF receptors during chronic pain states. The findings suggest that RF9 not only alleviates hyperalgesic responses but may also influence the development of tolerance to opioids, making it a candidate for further investigation in pain management protocols .
Properties
Molecular Formula |
C26H39ClN6O3 |
---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
N-[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H38N6O3.ClH/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26;/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30);1H/t17?,18?,19?,20-,21?,26?;/m0./s1 |
InChI Key |
SPYLIOBZVVTVOO-ARJXCTANSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.